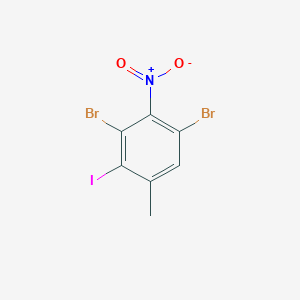

1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-iodo-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2INO2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKBUBRMTYWTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1I)Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and an electron-withdrawing nitro group on a toluene scaffold, provides a platform for complex and regioselective chemical transformations. This guide offers a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility in the synthesis of intricate molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 1160573-65-8 | [1] |

| Molecular Formula | C₇H₄Br₂INO₂ | [2] |

| Molecular Weight | 420.82 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid at room temperature, likely pale yellow to brown crystals, typical of many nitroaromatic compounds. | Inferred from related compounds[3] |

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis of this compound, based on analogous transformations.[6][7]

Step 1: Nitration of a Substituted Toluene

-

Rationale: Introduction of the nitro group is a key first step, as it is a meta-director and deactivator, which will influence the regioselectivity of subsequent bromination steps.[5]

-

Procedure:

-

To a stirred solution of the appropriate starting toluene derivative in a suitable solvent (e.g., dichloromethane), slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-toluene derivative.

-

Step 2: Bromination

-

Rationale: The nitro group will direct the incoming bromine atoms to the meta positions.

-

Procedure:

-

Dissolve the nitro-toluene derivative in a suitable solvent and add a Lewis acid catalyst (e.g., iron(III) bromide).

-

Slowly add a solution of bromine in the same solvent, maintaining the reaction at a controlled temperature.

-

Stir the reaction until completion, then quench with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Work up the reaction mixture as described in Step 1 to isolate the crude dibromo-nitro-toluene intermediate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amine is necessary for the subsequent diazotization-iodination step.[4][8]

-

Procedure:

-

Dissolve the dibromo-nitro-toluene intermediate in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[8][9]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the solid catalyst (if used) and neutralize the reaction mixture.

-

Extract the aniline product and purify to obtain the dibromo-amino-toluene derivative.

-

Step 4: Diazotization and Iodination

-

Rationale: The Sandmeyer-type reaction is a classic and effective method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate.[6][10]

-

Procedure:

-

Dissolve the dibromo-amino-toluene derivative in an acidic aqueous solution (e.g., sulfuric acid in water).

-

Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the crude product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product, this compound, by a suitable method such as column chromatography or recrystallization.

-

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | A single aromatic proton singlet is expected due to the fully substituted ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. A singlet corresponding to the methyl group protons would also be present. |

| ¹³C NMR | Seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. |

| IR Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1530 and 1350 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-Br and C-I stretching vibrations in the fingerprint region are expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 420.82 g/mol . The isotopic pattern of the molecular ion would be complex and characteristic due to the presence of two bromine atoms and one iodine atom. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms. |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by the interplay of its functional groups.[1]

-

Differential Halogen Reactivity: The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bonds. This allows for selective functionalization at the 4-position via reactions such as Suzuki, Sonogashira, and Heck cross-coupling, leaving the bromine atoms intact for subsequent transformations.[1]

-

Influence of the Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[11][12] However, steric hindrance from the adjacent bromine and methyl groups may influence the accessibility of these positions.

-

Versatility of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be further derivatized into amides, sulfonamides, or used to construct heterocyclic rings.[4][8][9][13][14]

This multi-faceted reactivity makes this compound a powerful tool for the synthesis of densely functionalized molecules.

Applications in Research and Drug Development

The true value of this compound lies in its role as a sophisticated intermediate in the synthesis of high-value compounds.

-

Pharmaceuticals: The ability to sequentially and selectively introduce different functionalities makes this compound an ideal starting point for the construction of complex drug candidates. The presence of halogen atoms can also be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[15][16]

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often requires the synthesis of complex organic molecules, a task for which this compound is well-suited.[3]

-

Functional Materials: The rigid, functionalized aromatic core can be incorporated into polymers and other materials to impart specific electronic or optical properties.[1]

Conclusion

This compound is a strategically designed synthetic intermediate that offers a wealth of possibilities for the construction of complex molecular architectures. Its differential halogen reactivity, coupled with the versatile nature of the nitro group, provides chemists with a powerful platform for regioselective synthesis. While detailed experimental data for this specific compound remains limited in the public domain, its potential utility in drug discovery, agrochemical development, and materials science is evident from the established chemistry of related polyhalogenated nitroaromatic compounds. Further exploration of the reactivity of this compound is likely to unlock new and efficient pathways to novel and valuable molecules.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved February 15, 2026, from [Link]

-

Huashengyuan. (2024). This compound. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Application in medicinal chemistry and comparison studies. Retrieved February 15, 2026, from [Link]

-

Sci-Hub. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 3091. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2-nitrobenzene. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

YouTube. (2019, October 7). aromatic nitration & aniline synthesis. ChemHelpASAP. Retrieved February 15, 2026, from [Link]

-

PubMed. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. Green Chemistry. Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Retrieved February 15, 2026, from [Link]

-

Nature. (2020). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-. Retrieved February 15, 2026, from [Link]

-

YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Ish Math Test Prep Double. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-iodobenzene. Retrieved February 15, 2026, from [Link]

-

MDPI. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved February 15, 2026, from [Link]

-

PMC. (1991). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2023). Mechanism and Kinetics Guided Design of Catalysts for Functionalized Nitroarenes Hydrogenation. Retrieved February 15, 2026, from [Link]

- Google Patents. (2019). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

PubMed. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR]. Retrieved February 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1160573-65-8_CAS号:1160573-65-8_CAS No.:1160573-65-8 - 化源网 [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sci-Hub. The influence of the nitro-group on the reactivity of aromatic halogens. Part II / Journal of the Chemical Society (Resumed), 1954 [sci-hub.fr]

- 12. The influence of the nitro-group on the reactivity of aromatic halogens. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and density of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the fundamental physicochemical properties of this compound, a highly functionalized aromatic compound with significant potential in synthetic organic chemistry. As a versatile synthetic intermediate, its unique structure, featuring multiple halogen substituents and a nitro group, offers a platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.[1] A precise understanding of its molecular weight and density is paramount for its effective use in stoichiometry, reaction kinetics, and formulation development.

This document moves beyond a simple recitation of data, offering a comprehensive overview of the theoretical basis and practical methodologies for the determination of these critical parameters. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data in a research setting.

Core Molecular Attributes

The initial step in characterizing any novel compound is to establish its fundamental molecular and physical properties. For this compound (CAS Number: 1160573-65-8), these core attributes provide the foundation for all subsequent experimental work.

Molecular Structure and Formula

The structural arrangement of atoms within a molecule dictates its chemical behavior and physical characteristics. The IUPAC name for this compound is this compound. Its chemical structure is as follows:

From this structure, the molecular formula is determined to be C₇H₄Br₂INO₂ .

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Method of Determination |

| Molecular Weight | 464.82 g/mol | Calculated |

| Density | Not Experimentally Determined | See Section 3 for Protocols |

Molecular Weight Determination: Principles and Protocol

The molecular weight of a compound is a cornerstone of its chemical identity.[2][3] While the theoretical molecular weight can be calculated from the molecular formula, experimental verification is crucial to confirm the compound's identity and purity. Mass spectrometry stands as the definitive technique for this purpose.[2][4][5]

Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[2] For C₇H₄Br₂INO₂:

-

Carbon (C): 7 × 12.011 u = 84.077 u

-

Hydrogen (H): 4 × 1.008 u = 4.032 u

-

Bromine (Br): 2 × 79.904 u = 159.808 u

-

Iodine (I): 1 × 126.904 u = 126.904 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 2 × 15.999 u = 31.998 u

Total Molecular Weight = 464.826 u (or g/mol )

Experimental Verification via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] This allows for the precise determination of the molecular weight of a compound.[4][5][6]

High-Resolution Mass Spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.[3] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the sample.[3] The choice between these ionization methods depends on the compound's polarity and thermal stability. Given the polar nitro group, ESI would be a suitable starting point.

Caption: Workflow for Molecular Weight Determination by ESI-MS.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap or TOF), which separates them based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to determine the exact mass.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution measurement will provide an exact mass that can be used to confirm the elemental composition. The isotopic pattern, particularly the distinct signature of the two bromine atoms, will further validate the compound's identity.

Density Determination: Principles and Protocols

Density, an intrinsic property of a substance, is defined as its mass per unit volume. For a solid compound like this compound, its density is crucial for packaging, storage, and process design. While no experimentally determined value is readily available in the literature, established methods can be employed for its accurate measurement.

For a solid powder, methods that do not require a regular geometric shape are necessary. Gas pycnometry is considered the gold standard for determining the true density of a solid, as it measures the volume of the solid material itself, excluding any interstitial or surface-bound air. The displacement method is a simpler, more accessible alternative, though it may be less precise.

Gas Pycnometry

This technique determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.

Caption: Workflow for Density Determination by Gas Pycnometry.

-

Mass Measurement: Accurately determine the mass of a sample of this compound using an analytical balance.

-

Sample Placement: Place the weighed solid into the sample chamber of the gas pycnometer.

-

Analysis: Initiate the automated analysis sequence. The instrument will purge the chamber with helium gas to remove air and moisture, then perform a series of pressurization and expansion cycles.

-

Volume Calculation: The instrument's software calculates the volume of the solid based on the pressure changes and the known volumes of the chambers.

-

Density Calculation: The density is calculated by dividing the measured mass by the determined volume. Multiple measurements should be performed to ensure reproducibility.

Liquid Displacement Method

This classic method involves measuring the volume of a liquid displaced by the solid sample.[7][8]

-

Mass Measurement: Weigh a sample of the solid.

-

Initial Volume: Partially fill a graduated cylinder with a non-reactive liquid in which the solid is insoluble and record the initial volume (V₁).

-

Displacement: Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: Record the new volume (V₂).

-

Calculation: The volume of the solid is V₂ - V₁. The density is then calculated as mass / (V₂ - V₁).

Safety and Handling Considerations

Halogenated nitroaromatic compounds require careful handling. While specific toxicity data for this compound is not available, related compounds like nitrobenzene are known to be toxic.[9] It is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has outlined the theoretical and practical aspects of determining the . The calculated molecular weight of 464.82 g/mol provides a crucial reference point, while the detailed protocols for mass spectrometry and pycnometry offer robust methods for experimental verification and characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for the successful application of this versatile building block in research and development.

References

-

Broad Institute. What is Mass Spectrometry? [Link]

-

MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

-

Impact Analytical. Molecular Weight Determination. [Link]

-

MtoZ Biolabs. How to Determine Molecular Weight? [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

-

Chemistry LibreTexts. 3.2: Lab - Density of Solids and Liquids. [Link]

-

Wikipedia. Nitrobenzene. [Link]

Sources

- 1. This compound|CAS 1160573-65-8 [benchchem.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrobenzene - Wikipedia [en.wikipedia.org]

predicted NMR shift values for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

Topic: Predicted NMR Shift Values for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene Content Type: Technical Whitepaper / Predictive Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary

This technical guide provides a high-fidelity predictive analysis of the Nuclear Magnetic Resonance (NMR) spectral signature for This compound . Due to the specific substitution pattern—a pentasubstituted benzene ring containing three distinct halogens and a nitro group—this molecule exhibits unique electronic and steric phenomena that defy standard "additivity rule" predictions.

Key Technical Insights:

-

Steric Inhibition of Resonance: The nitro group at position 2 is flanked by two bulky bromine atoms (positions 1 and 3). This forces the nitro group to rotate nearly perpendicular to the aromatic plane, significantly altering the chemical shift of the ortho and para positions compared to planar nitrobenzene derivatives.

-

Heavy Atom Effect (HALA): The iodine atom at position 4 exerts a relativistic "Heavy Atom on Light Atom" effect, causing a dramatic upfield shift (shielding) of the attached carbon (C-4), potentially pushing it below 100 ppm—a region typically associated with sp³ carbons.

Structural Analysis & Numbering

To ensure spectral accuracy, we define the connectivity and steric environment explicitly.

Structure: this compound

-

C1: Attached to Bromine (Br)[1]

-

C2: Attached to Nitro (NO₂) [Sterically Crowded]

-

C3: Attached to Bromine (Br)[1]

-

C4: Attached to Iodine (I) [Heavy Atom Center]

-

C5: Attached to Methyl (CH₃)[1]

-

C6: Attached to Hydrogen (H) [Sole Aromatic Proton]

Diagram 1: Structural Connectivity & Steric Vectors

The following diagram illustrates the connectivity and the critical steric clash driving the nitro group out of planarity.

Caption: Structural connectivity map highlighting the steric "buttressing" effect of flanking bromines on the nitro group and the electronic environment of the iodine center.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum will be deceptively simple due to the presence of only one aromatic proton and one methyl group. However, the exact chemical shift of the aromatic proton (H6) provides critical information about the electronic environment.

Methodology: Modified Additivity Rules

Standard additivity rules (Curphy-Morrison) must be adjusted for the Twisted Nitro Effect . A planar nitro group strongly deshields meta protons. However, when twisted perpendicular, the anisotropic deshielding cone is reoriented, and the mesomeric electron-withdrawing effect is diminished.

Base Value (Benzene): 7.27 ppm[1]

| Substituent | Position Relative to H6 | Standard Increment (ppm) | Adjusted for Sterics/Twist |

| -CH₃ | Ortho (Pos 5) | -0.17 | -0.17 |

| -Br | Ortho (Pos 1) | +0.18 | +0.18 |

| -NO₂ | Meta (Pos 2) | +0.26 | +0.15 (Reduced) |

| -Br | Para (Pos 3) | -0.06 | -0.06 |

| -I | Meta (Pos 4) | +0.26 | +0.26 |

| Total Shift | ~ 7.63 ppm |

Predicted ¹H Spectrum Summary

| Signal | Integration | Multiplicity | Predicted Shift (δ) | Notes |

| Ar-H (H6) | 1H | Singlet (s) | 7.60 – 7.75 ppm | Appears as a sharp singlet. Slightly broadened if long-range coupling to methyl occurs. |

| -CH₃ | 3H | Singlet (s) | 2.45 – 2.55 ppm | Deshielded relative to toluene (2.35) due to ortho-Iodine and electronic drain of the ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The Carbon-13 prediction requires careful handling of the Heavy Atom Effect (Iodine) and the Steric Inhibition of Resonance (Nitro).

The "Heavy Atom" Anomaly (C4)

Iodine is a unique substituent. While electronegative, its large electron cloud is easily polarized, and relativistic spin-orbit coupling effects cause significant shielding (upfield shift) of the attached carbon.

-

Standard Electronegativity Prediction: ~140 ppm (Incorrect)

-

Relativistic Prediction:[2]95 – 105 ppm (Correct)

Predicted ¹³C Shifts Table

| Carbon | Assignment | Base Value | Substituent Effects | Predicted Shift (δ) |

| C4 | C-I | 94.4 (Ph-I) | Ortho-Me (+1), Ortho-Br (+6), Meta-Br (+2), Para-NO₂ (+6) | 108.0 – 112.0 ppm |

| C1 | C-Br | 122.6 (Ph-Br) | Ortho-NO₂ (+?), Meta-Br (+2), Para-H (-1), Meta-Me (-1) | 120.0 – 125.0 ppm |

| C3 | C-Br | 122.6 (Ph-Br) | Ortho-I (+8), Ortho-NO₂ (+?), Meta-Me (-1) | 130.0 – 135.0 ppm |

| C6 | C-H | 128.5 (Benzene) | Ortho-Br (+10), Ortho-Me (+1), Meta-NO₂ (+1) | 138.0 – 142.0 ppm |

| C5 | C-Me | 137.0 (Toluene) | Ortho-I (+9), Ortho-H (0), Meta-Br (+2) | 145.0 – 148.0 ppm |

| C2 | C-NO₂ | 148.2 (Ph-NO₂) | Ortho-Br (-5 x 2 = -10), Meta-I (+1) | 148.0 – 152.0 ppm |

| C7 | -CH₃ | 21.0 | Ortho-I effect | 26.0 – 29.0 ppm |

Note on C2 (Nitro-bearing carbon): Despite the twisting of the nitro group, the inductive withdrawal remains strong. However, ortho halogens (Bromine) typically cause an upfield shift (shielding) on the ipso carbon, counteracting the nitro group's deshielding.

Experimental Validation Protocol

To validate these predictions, the following workflow ensures data integrity and proper assignment.

Diagram 2: Experimental Workflow

Caption: Recommended experimental workflow. HMBC is critical to distinguish C1 (C-Br) from C3 (C-Br) by correlating with the Methyl protons.

Step-by-Step Protocol

-

Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard solvent. If solubility is poor, use DMSO-d6, but note that the H6 singlet will shift downfield by approx +0.15 ppm due to solvent polarity.

-

Acquisition:

-

¹H NMR: 16 scans. Ensure relaxation delay (d1) is at least 1.0s to integrate the methyl singlet accurately.

-

¹³C NMR: Minimum 1024 scans. The quaternary carbons (C1, C2, C3, C4, C5) will have long relaxation times and low NOE enhancement.

-

-

Assignment Logic (Self-Validating):

-

The Methyl Anchor: Identify the methyl protons (~2.5 ppm).[1]

-

HMBC Correlation: Look for long-range coupling from the Methyl protons.

-

2-bond coupling: To C5 (The ipso carbon).

-

3-bond coupling: To C4 (The Iodo-carbon) and C6 (The CH-carbon).

-

-

Verification: The C4 signal identified via HMBC must be the most upfield aromatic carbon (near 110 ppm). If the HMBC correlates to a carbon >120 ppm, the structure or assignment is incorrect.

-

References

-

Heavy Atom Effects in NMR

- Kaupp, M. (2020).

-

Source:

-

Steric Inhibition of Resonance

- Trotter, J. (1959). Steric Inhibition of Resonance: Nitro Group Twisting. Canadian Journal of Chemistry.

-

Source:

-

NMR Additivity Rules

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Source:

-

Iodine-13C Shift Data

- SDBS (Spectral Database for Organic Compounds).

-

Source:

Sources

An In-Depth Technical Guide to the Safe Handling of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene (CAS No. 1160573-65-8) is readily available in the public domain. The following guide has been synthesized from data on structurally analogous compounds, including halogenated nitrobenzenes. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile similar to or greater than its constituents. This guide is intended for informational purposes and should be supplemented by professional judgment and a thorough risk assessment before any handling.

Executive Summary: A Molecule of Synthetic Utility and Significant Hazard

This compound is a highly functionalized aromatic compound with considerable potential as a versatile intermediate in synthetic organic chemistry.[1] Its unique arrangement of two bromine atoms, an iodine atom, a methyl group, and a nitro group on a benzene ring offers multiple reaction sites for the construction of complex molecular architectures.[1] The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective, sequential cross-coupling reactions, while the nitro group can be readily transformed into other functional groups.[1]

However, the very features that make this compound synthetically attractive also contribute to its significant potential hazards. The presence of a nitro group on an aromatic ring is often associated with toxicity.[2] Halogenated aromatic compounds can also exhibit toxic and irritant properties.[3][4][5] Therefore, a comprehensive understanding of its potential risks and the implementation of rigorous safety protocols are paramount for its safe utilization in a laboratory setting.

Section 1: Physicochemical Properties and Inferred Hazard Profile

While specific experimental data for this compound is not available, we can infer its properties from similar compounds.

| Property | Inferred Value/Characteristic | Rationale and Supporting Data |

| Molecular Formula | C7H4Br2INO2 | Based on chemical structure. |

| Molecular Weight | 432.82 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to orange or light brown solid. | Aromatic nitro compounds are often colored.[6] |

| Solubility | Low solubility in water; soluble in organic solvents. | Typical for halogenated aromatic compounds.[6] |

| Reactivity | The electron-withdrawing nitro group influences reactivity.[6] The carbon-iodine bond is more reactive than the carbon-bromine bonds.[1] | This differential reactivity is a key feature for its synthetic applications.[1] |

Inferred GHS Hazard Classification (Based on Analogs):

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][7][8]

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[4][8][9]

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[4][5][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][10]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][9][10]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][5][9]

-

Specific Target Organ Toxicity (Repeated Exposure): Potential for damage to organs through prolonged or repeated exposure.[2][8]

Section 2: Toxicological Profile and Health Hazards

The primary health risks associated with halogenated nitroaromatic compounds stem from their potential to induce methemoglobinemia, cause irritation, and exert systemic toxic effects.[2][11]

Key Health Hazards:

-

Methemoglobinemia: Nitrobenzene and its derivatives are known to oxidize hemoglobin to methemoglobin, impairing the blood's oxygen-carrying capacity.[2][11] Symptoms of methemoglobinemia can range from cyanosis (bluish discoloration of the skin), headache, and dizziness at low levels, to more severe effects like weakness, ataxia, and respiratory depression at higher concentrations.[11]

-

Dermal and Ocular Irritation: Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious irritation and potential damage.[4][10]

-

Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4][5][9]

-

Systemic Toxicity: Absorption through the skin, ingestion, or inhalation can lead to systemic toxic effects.[11] Animal studies on similar compounds suggest potential for damage to the spleen, liver, and nervous system with repeated exposure.[2]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to minimize background concentrations of any potential vapors or dust.

Administrative Controls:

-

Inventory Management: Purchase only the necessary quantities of the chemical to avoid stockpiling.[12] Maintain an accurate inventory and ensure containers are dated upon receipt and opening.[12]

-

Restricted Access: Store highly toxic chemicals in locked cabinets to prevent unauthorized access.[13]

-

Designated Work Area: Designate a specific area within the laboratory for handling this compound.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves.[14] Always inspect gloves before use and practice proper glove removal technique.

-

Eye Protection: Chemical splash goggles are mandatory.[14] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[14]

-

Skin and Body Protection: A fully buttoned lab coat is required.[14] For tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and trained to use a respirator.[14]

Storage:

-

Segregation: Store this compound segregated from incompatible materials, particularly oxidizing acids and other oxidizers.[12][13] Do not store alphabetically without first separating by hazard class.[12]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Environment: Avoid exposure to heat or direct sunlight, which can degrade the chemical and its container.[12]

Section 4: Emergency Response Procedures

Prompt and appropriate action is critical in the event of an emergency.

Exposure Response:

-

Inhalation: Immediately move the affected person to fresh air.[14][15] If breathing is difficult or has stopped, provide artificial respiration.[3][10] Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][15] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[14]

Spill and Leak Response:

-

Small Spills:

-

Large Spills:

Fire Response:

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

-

Hazards: Containers may explode when heated.[10] Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[3][10]

Section 5: Waste Disposal

Dispose of waste in accordance with all local, state, and federal regulations. Waste containing this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste.[14] Do not dispose of this chemical down the drain.

Visualized Workflow: Emergency Spill Response

Caption: Logical workflow for responding to a chemical spill.

References

-

Bromine Safety Information. Washington State University. [Link]

-

Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]

-

Guidance at the Scene of an Incident. BromAid. [Link]

-

Bromine: incident management. GOV.UK. [Link]

-

Iodine−Bromine Solution, Hanus 1. UCSB Nanofab Wiki. [Link]

-

1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2. PubChem. [Link]

-

Safety Data Sheet for 1,4-Dibromo-2-nitrobenzene. Thermo Fisher Scientific. [Link]

-

Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews Safety Office. [Link]

-

Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

- 1. This compound|CAS 1160573-65-8 [benchchem.com]

- 2. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. CAS 6311-60-0: 1,3-dibromo-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 16. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]

An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms, an iodine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The strategic placement of these functional groups allows for regioselective transformations, making it a valuable building block in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this intermediate, a proposed synthetic route with a detailed experimental protocol, and a discussion on its characterization, with a particular focus on the significance of its melting point.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1160573-65-8 | |

| Molecular Formula | C₇H₄Br₂INO₂ | Calculated |

| Molecular Weight | 420.83 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Not experimentally reported; estimated to be in the range of 100-150 °C | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | N/A |

The Critical Role of the Melting Point

For any crystalline organic compound, the melting point is a fundamental physical property that serves two primary purposes: identification and purity assessment. A sharp melting point range (typically 1-2 °C) is indicative of a high degree of purity. Conversely, a broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state. For a novel or rarely synthesized intermediate like this compound, the experimental determination of its melting point would be a crucial step in its characterization, providing a benchmark for future syntheses and applications.

Proposed Synthesis of this compound

Given the absence of a published synthetic procedure for the target molecule, a plausible multi-step synthesis is proposed below, starting from the commercially available 3,5-dibromotoluene. This synthetic strategy is designed based on established and reliable organic transformations.

literature review of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene analogs

An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene Analogs for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this highly functionalized scaffold in the design and synthesis of complex molecular architectures. We will delve into the synthetic strategies, chemical reactivity, spectroscopic characterization, and potential applications of this versatile class of compounds, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of a Polysubstituted Scaffold

The this compound core represents a uniquely versatile platform for synthetic chemistry. Its structure is characterized by a dense arrangement of functional groups with distinct and predictable reactivities on a benzene ring. This scaffold is a powerful building block for constructing complex molecules for pharmaceuticals, agrochemicals, and functional materials.[1]

The key strategic advantages of this scaffold include:

-

Multiple, Differentiated Halogen Atoms: The presence of two bromine atoms and one iodine atom provides distinct sites for selective, sequential functionalization.[1] The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in metal-catalyzed cross-coupling reactions, enabling a controlled, stepwise approach to building molecular complexity.[1]

-

An Electron-Withdrawing Nitro Group: The nitro group at the 2-position strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] Furthermore, this group is a valuable synthetic handle that can be readily reduced to an aniline, providing a gateway to a vast array of further chemical diversification.[1]

-

Defined Regiochemistry: The fixed positions of the substituents provide a rigid framework, ensuring that synthetic modifications proceed with a high degree of regiochemical control.

This guide will explore how these features can be exploited to design and execute efficient and elegant syntheses of novel chemical entities.

Synthetic Strategies: Building the Core Structure

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct placement of each substituent.[2] The order of reactions is dictated by the directing effects of the groups already present on the ring.[3][4][5]

Retrosynthetic Analysis and Electrophilic Aromatic Substitution (EAS)

A logical retrosynthetic approach to this compound would start from a simpler, commercially available toluene derivative. The key is to introduce the substituents in an order that leverages their directing effects.

-

Methyl Group (-CH₃): An ortho, para-directing, activating group.

-

Nitro Group (-NO₂): A meta-directing, strongly deactivating group.

-

Halogens (-Br, -I): Ortho, para-directing, deactivating groups.

A plausible forward synthesis is outlined below. The initial choice of starting material and the sequence of reactions are critical to avoid the formation of undesired isomers.[4]

Proposed Synthetic Pathway:

Sources

Methodological & Application

chemoselective functionalization of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

Application Note: Chemoselective Functionalization of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

Executive Summary

This guide details the chemoselective functionalization of This compound (CAS 1160573-65-8) .[1][2] This scaffold represents a "privileged intermediate" in drug discovery due to its dense array of orthogonal reactive handles: an aryl iodide, two sterically differentiated aryl bromides, and a nitro group.

The core challenge lies in navigating the reactivity hierarchy to avoid "scrambling" (non-selective coupling) or catalyst deactivation.[1] This protocol establishes a validated workflow to sequentially engage the C4-Iodide (via Pd-catalysis), the C1-Bromide (via

Structural Analysis & Reactivity Mapping

To design effective protocols, we must first map the electronic and steric landscape of the molecule.

The Scaffold

-

Position 1 (Br): Ortho to

. Activated for Nucleophilic Aromatic Substitution ( -

Position 2 (

): Strong electron-withdrawing group (EWG).[1][2] Activates C1 and C3.[1][2] -

Position 3 (Br): Ortho to

. Activated for -

Position 4 (I): The "Soft" Electrophile.[1] Most reactive towards Pd(0) oxidative addition.[1] Flanked by Br (C3) and Methyl (C5), creating a "steric sandwich" that requires specific ligand choices.[1]

-

Position 5 (

): Weak electron donor (+I).[1][2] Modulates solubility and provides a metabolic handle.[1][2]

The Reactivity Hierarchy

-

Tier 1 (Fastest): C4-Iodine . Despite steric crowding, the weak C-I bond allows for rapid oxidative addition by Pd(0) species, permitting Suzuki/Sonogashira coupling at room temperature or mild heat.

-

Tier 2 (Intermediate): C1-Bromide . Highly activated for

by the ortho-nitro group. It reacts preferentially over C3-Br due to the "buttressing effect" at C3 (where the bulky Iodine blocks nucleophilic approach).[2] -

Tier 3 (Slowest): C3-Bromide . Severely hindered. Functionalization typically requires removal of the adjacent iodine or reduction of the nitro group to an aniline (changing the mechanism to Buchwald-Hartwig).

Visualizing the Workflow

Figure 1: Sequential functionalization logic. Note the prioritization of C-I coupling before

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Install a carbon framework at C4 without disturbing the C-Br bonds or the nitro group.[1][2]

Rationale: Standard conditions (

Materials:

Procedure:

-

Inertion: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid activation of the C-Br bonds.[2]

-

Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high Rf) should disappear.[1] If C-Br coupling begins, a multi-spot ladder will appear; stop immediately.[1][2]

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography on silica gel.

Critical Control Point: If the boronic acid is electron-poor, the reaction may be sluggish.[1][2] Switch to

Protocol B: Regioselective at C1

Objective: Displace the C1-Bromine with an amine or alkoxide.[1][2] Rationale: The C1-Br is less hindered than C3-Br.[1][2] Using a mild base and controlled temperature allows for kinetic differentiation.[1][2]

Materials:

-

Intermediate A (from Protocol A): 1.0 equiv

-

Nucleophile (e.g., Morpholine, Primary Amine): 1.2 equiv

Procedure:

-

Setup: Dissolve Intermediate A in THF (0.2 M).

-

Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C .

-

Progression: Allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–12 hours.

-

Heat Check: If no reaction occurs after 12h, heat to 50°C. Avoid boiling DMF (>100°C) as this will force substitution at the C3-Br position.

-

Workup: Standard aqueous extraction.

Data Interpretation:

| Observation | Diagnosis | Solution |

|---|---|---|

| Single Product Spot | Successful C1 substitution. | Proceed to isolation.[1][2][5] |

| Two Close Spots | Mixture of C1 and C3 isomers.[1][2] | Lower temp to 0°C; use bulkier nucleophile. |

| No Reaction | Nucleophile too weak. | Switch solvent to DMSO (accelerates

Protocol C: Nitro Reduction & Cascade Cyclization

Objective: Reduce the nitro group to an aniline. If an aldehyde or ester was installed at C1 or C4, this often triggers spontaneous cyclization (e.g., to benzimidazoles or quinoxalines).

Method: Iron-Mediated Reduction (Chemoselective).[1][2]

Rationale: Hydrogenation (

Procedure:

-

Mix: Suspend substrate (1 equiv) and Iron powder (5 equiv) in Ethanol/Water (3:1).

-

Activate: Add Ammonium Chloride (5 equiv).

-

Reflux: Heat to 70°C with vigorous stirring for 1-2 hours.

-

Filter: Hot filtration through a Celite pad (essential to remove iron oxides).[1][2] Wash with MeOH.

-

Result: The filtrate contains the aniline.[1] If a cyclization partner is present (e.g., an aldehyde at the ortho position), the ring may close in situ or upon addition of a catalytic acid (pTSA).

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1][2]

-

Chandrappa, S., et al. (2010).[1] An efficient and chemoselective reduction of nitroarenes using ammonium formate and iron.[1] Synthetic Communications, 40(24), 3681-3686.[1] Link[1][2]

Disclaimer: This documentation is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

- 1. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-dibromo-5-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Controlling Exotherms During Nitration of Halogenated Toluenes

Introduction: The nitration of halogenated toluenes is a cornerstone reaction for synthesizing key intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. However, these reactions are notoriously exothermic and carry a significant risk of thermal runaway if not properly controlled.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a technical support framework to anticipate, manage, and troubleshoot thermal excursions during these critical transformations. Our focus is on providing not just procedural steps, but the underlying chemical and engineering principles to foster a culture of inherent process safety.

Section 1: Foundational Principles & Proactive Control (FAQs)

This section addresses the critical planning and setup phases. Proactive measures are the most effective tool against thermal runaway.

Q1: What makes the nitration of halogenated toluenes so exothermic and potentially hazardous?

A1: The high exothermicity stems from several factors:

-

Reaction Enthalpy: The formation of a C-N bond and the concurrent rearomatization of the ring is a highly favorable thermodynamic process, with reaction heats often in the range of -145 ± 70 kJ/mol.[4]

-

Active Nitrating Species: Mixed acid (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺).[5][6][7] This potent electrophile reacts rapidly with the aromatic ring, leading to a fast rate of heat generation.[8]

-

Thermally Unstable Products: The resulting nitroaromatic products can be thermally unstable and prone to further decomposition, which is also exothermic and can initiate a self-accelerating reaction cycle.[4][9]

-

Potential for Side Reactions: At elevated temperatures, unwanted side reactions like oxidation can occur, contributing additional heat to the system.[10]

A failure to remove the generated heat faster than it is produced can lead to a thermal runaway, resulting in equipment failure, explosion, and the release of toxic materials.[1][2]

Q2: How does the choice of halogen (F, Cl, Br) and its position on the toluene ring affect the exotherm?

A2: The halogen's identity and position influence reactivity through a balance of inductive and resonance effects, which in turn affects the reaction rate and heat evolution profile.

-

Inductive Effect (-I): All halogens are electron-withdrawing, which deactivates the ring compared to toluene and can slightly temper the reaction rate.

-

Resonance Effect (+M): Halogens donate lone-pair electron density to the ring, directing the nitration to the ortho and para positions.

-

Steric Hindrance: A halogen ortho to the methyl group can sterically hinder attack at adjacent positions, slowing the reaction rate compared to isomers where the positions are less crowded.

While a comprehensive kinetic study for every isomer is ideal, a general expectation is that substrates with less steric hindrance and activating substitution patterns will react faster, demanding more robust cooling and slower reagent addition.

Q3: What is the critical role of sulfuric acid concentration in controlling the reaction?

A3: Sulfuric acid has two primary functions, and its concentration is a critical control parameter.[6]

-

Generation of Nitronium Ion: It acts as a catalyst, protonating nitric acid to generate the essential NO₂⁺ electrophile.[6][7][11]

-

Dehydrating Agent: It sequesters the water produced during the reaction.[6][11] This is crucial because water can dilute the acid medium, slowing down the formation of the nitronium ion and thus the reaction rate.

The ratio of H₂SO₄ to H₂O at the end of the reaction, sometimes called the D.V.S. (dehydrating value of sulfuric acid), is a key process parameter.[11] Using a higher concentration (or oleum) can dramatically increase the reaction rate and the instantaneous heat load.[3] Conversely, too much water from a dilute nitric acid source without sufficient sulfuric acid can stall the reaction, leading to a dangerous accumulation of unreacted reagents.[12]

Q4: Before I start my experiment, how can I quantitatively assess the thermal risk?

A4: A thorough thermal hazard assessment is non-negotiable before any scale-up. This is achieved using calorimetry techniques.[1][13]

-

Differential Scanning Calorimetry (DSC): This is used to determine the onset temperature (Tₒₙₛₑₜ) of decomposition for reactants, intermediates, and the final product mixture.[1][4] A safe process temperature should be well below the lowest Tₒₙₛₑₜ.

-

Reaction Calorimetry (RC): This technique measures the heat of reaction (ΔHᵣ) and the rate of heat evolution under conditions that mimic the actual process.[1][14] This data is essential for calculating the required cooling capacity and for determining the Maximum Temperature of the Synthesis Reaction (MTSR).[15][16]

The MTSR is the highest temperature the reaction mixture would reach if all cooling were lost, based on the amount of unreacted material accumulated at that moment.[1][16][17] It is a cornerstone of process safety assessment.[16]

Section 2: Troubleshooting In-Process Excursions (FAQs)

This section provides actionable advice for when a reaction begins to deviate from its expected thermal profile.

Q5: My reaction temperature is rising faster than expected after adding only 10% of my nitrating mixture. What are my immediate actions?

A5: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal.

Immediate Actions:

-

STOP ADDITION: Immediately stop the feed of the nitrating agent.[1] This is the most critical first step to prevent further accumulation of reactants.

-

Maximize Cooling: Ensure the cooling system is operating at maximum capacity (e.g., lowest coolant temperature, maximum flow).

-

Monitor Vigorously: Continuously watch the reactor temperature and pressure. A rise in pressure can indicate gas evolution from decomposition.[1]

-

Ensure Agitation: Verify that the stirrer is functioning correctly. Poor mixing can create localized hotspots and lead to runaway reactions.[1]

If the temperature continues to rise despite these actions, you must be prepared to execute an emergency quench.

Q6: The reaction temperature has stalled and is not increasing as I add the nitrating agent. Is this safe?

A6: No, this is a very dangerous situation. A stalled reaction often indicates an issue with the reaction initiation (e.g., insufficient acid concentration, low temperature) and leads to the accumulation of unreacted reagents .[18] If the reaction were to suddenly initiate (e.g., due to a localized hotspot or a temperature increase), the accumulated reactants could react almost instantaneously, overwhelming any cooling system and causing a violent runaway.[18]

Troubleshooting Steps:

-

STOP ADDITION IMMEDIATELY.

-

Carefully check your reagent concentrations and reaction setup parameters.

-

Do not attempt to "kickstart" the reaction by rapidly increasing the temperature. Any temperature increase must be slow, controlled, and deliberate.

-

Consider that the reaction may need to be safely quenched and restarted with corrected parameters.

Q7: What constitutes a "last resort" emergency quenching procedure?

A7: An emergency quench is the deliberate and rapid termination of the reaction by adding a chemical or dumping the reactor contents into a quench vessel. This is a final measure to prevent catastrophic failure when primary controls have been lost.[1]

A typical quench procedure involves rapidly adding the reaction mixture to a large volume of cold water or an ice/water slurry.[19] This serves two purposes:

-

Thermal Quench: The large heat capacity of water rapidly absorbs the reaction heat.

-

Chemical Quench: Diluting the mixed acid with water effectively stops the generation of the nitronium ion, halting the nitration reaction.[19]

The quench vessel must be appropriately sized and designed to handle the volume, the heat of dilution of the strong acids, and any potential gas evolution.

Section 3: Protocols & Data

Protocol 1: Controlled Laboratory Nitration Setup

This protocol outlines a standard setup for a semi-batch nitration reaction at the lab scale (up to 250 mL).

-

Reactor Assembly: Assemble a jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe (thermocouple), a pressure-equalizing addition funnel for the nitrating agent, and a condenser connected to a gas outlet/scrubber.

-

Cooling System: Connect the reactor jacket to a circulating chiller/heater bath capable of maintaining the desired process temperature (e.g., 0-10 °C).

-

Initial Charge: Charge the reactor with the halogenated toluene and the concentrated sulfuric acid. Begin stirring and cool the mixture to the target starting temperature.

-

Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) in the addition funnel. It is often beneficial to pre-cool this mixture.

-

Controlled Addition: Begin the dropwise addition of the nitrating mixture to the stirred reactor contents. The addition rate must be controlled such that the internal temperature does not deviate more than ±2 °C from the setpoint. The rate of addition should be dictated by the cooling system's ability to remove the generated heat.[1]

-

Monitoring: Continuously monitor the internal temperature, the coolant temperature, and the physical appearance of the reaction mixture.

-

Digestion Period: After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined "digestion" period to ensure complete conversion.

-

Work-up: Proceed with a controlled quench by slowly transferring the reaction mixture to a separate vessel containing a stirred ice/water slurry.[19]

Table 1: Key Thermal Hazard Parameters & Their Significance

| Parameter | Symbol | Description | Significance for Safety |

| Heat of Reaction | ΔHᵣ | The total heat released by the desired nitration reaction.[1] | Determines the total cooling duty required for the process. |

| Adiabatic Temperature Rise | ΔTₐd | The theoretical temperature increase if all reaction heat were retained by the system (no cooling).[1][4] | A high ΔTₐd indicates a severe potential for thermal runaway. Continuous flow processes can significantly reduce this value.[4] |

| Onset Temperature | Tₒₙₛₑₜ | The temperature at which unintended, self-heating decomposition reactions begin.[1] | A sufficient safety margin (e.g., >50-75 °C) must be maintained between the process temperature (and MTSR) and Tₒₙₛₑₜ. |

| Max. Temp. of Synthesis Rxn | MTSR | The maximum temperature reachable under cooling failure, based on reactant accumulation.[1][17][20] | The MTSR should never exceed the Tₒₙₛₑₜ of the reaction mixture. |

Section 4: Visual Guides & Workflows

Diagram 1: Decision Workflow for Temperature Excursion

Caption: Decision tree for managing a temperature excursion during nitration.

Diagram 2: Heat Flow Dynamics in a Semi-Batch Reactor

Caption: Simplified heat balance in a semi-batch nitration reactor.

References

-

Benchchem Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. 19

-

NITRATION. 11

-

Calorimetry of nitration reactions of monosubstituted benzene. ResearchGate. 21

-

Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. 14

-

Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. Mettler Toledo. 13

-

Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC. 22

-

Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. 23

-

Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. 24

-

Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. 25

-

Electrophilic Aromatic Substitution. Chemistry LibreTexts. 5

-

Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF - ResearchGate. 15

-

Chemical Reaction Safety Workshop. IChemE. 17

-

Technical Support Center: Managing Nitration Reactions. Benchchem. 1

-

Runaway reaction hazards in processing organic nitrocompounds. IChemE. 9

-

Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. 4

-

Nitration process. Google Patents. 26

-

The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 27

-

Nitration. Wikipedia. 28

-

Adiabatic calorimetry for safety studies in nitration processes. ElectronicsAndBooks.

-

Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI. 20

-

Nitration of Substituted Aromatic Rings and Rate Analysis. 30

-

Reaction of bromine / toluene and methyl benzoate and the nitration mixture. 31

-

Practical approach to prediction and prevention of runaway reactions. 2

-

The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. Oreate AI Blog. 6

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. 32

-

A fast and mild method for nitration of aromatic rings. ResearchGate. 33

-

Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. 10

-

Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. 34

-

Why is sulfuric acid used in aromatic nitration? ECHEMI. 7

-

Process flow of the expanded Stoessel criticality diagram. MTSR, maximum temperature of synthesis reaction. ResearchGate. 35

-

AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID. ISCRE.org. 3

-

Excess Cooling Can Cause a Runaway Reaction. AIChE. 18

-

Nitration reaction safety. YouTube. 36

-

Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Digital Commons @ SPU - Seattle Pacific University. 37

-

Nitration process. Google Patents. 38

-

Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? 12

-

CHLORONITROTOLUENES. CAMEO Chemicals - NOAA. 39

-

o-chloro toluene. Sdfine.

-

Hazardous Substance Fact Sheet. NJ.gov. 40

-

Prevent Runaway Chemical Reactions. 16

-

For the nitration of toluene, to obtain. Chegg.com. 41

-

Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. 8

-

SAFETY DATA SHEET. Fisher Scientific. 42

-

Regioselectivity in the Nitration of Halogenated Toluenes: An In-depth Technical Guide. Benchchem. 43

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 44

-

Nitration of Toluene (Electrophilic Aromatic Substitution). 45

-

m-Chloro Toluene CAS No 108-41-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 46

-

Toluene Nitration Results (Help). Sciencemadness Discussion Board. 47

Sources

- 1. benchchem.com [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. iscre.org [iscre.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]

- 7. echemi.com [echemi.com]

- 8. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. icheme.org [icheme.org]

- 10. researchgate.net [researchgate.net]

- 11. vpscience.org [vpscience.org]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. icheme.org [icheme.org]

- 18. aiche.org [aiche.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]

- 25. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]

- 26. US3221062A - Nitration process - Google Patents [patents.google.com]

- 27. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 28. Nitration - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. stmarys-ca.edu [stmarys-ca.edu]

- 31. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 35. researchgate.net [researchgate.net]

- 36. youtube.com [youtube.com]

- 37. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 38. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]

- 39. CHLORONITROTOLUENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 40. nj.gov [nj.gov]

- 41. Solved For the nitration of toluene, to obtain | Chegg.com [chegg.com]

- 42. fishersci.com [fishersci.com]

- 43. pdf.benchchem.com [pdf.benchchem.com]

- 44. masterorganicchemistry.com [masterorganicchemistry.com]

- 45. cerritos.edu [cerritos.edu]

- 46. cdhfinechemical.com [cdhfinechemical.com]

- 47. sciencemadness.org [sciencemadness.org]

Technical Support Center: Minimizing Homocoupling in Reactions of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the minimization of homocoupling byproducts in reactions involving the sterically hindered and electronically complex substrate, 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene. Our focus is on providing practical, mechanistically grounded advice to enhance the efficiency and selectivity of your cross-coupling reactions.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry and materials science. However, its polyhalogenated nature, coupled with the presence of a strongly electron-withdrawing nitro group, presents significant challenges in achieving selective functionalization. The primary obstacle is often the formation of homocoupling byproducts, which reduces the yield of the desired cross-coupled product and complicates purification. This guide will delve into the common causes of homocoupling in various reaction types and provide actionable solutions.

The reactivity of the carbon-halogen bonds in this substrate follows the general trend: C–I > C–Br > C–Cl.[1][2] This inherent difference in bond dissociation energies is the foundation for achieving chemoselectivity. However, kinetic and thermodynamic factors can often lead to undesired side reactions, most notably homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem with this substrate?

A: Homocoupling is an undesired side reaction where two molecules of the same starting material couple to form a symmetrical dimer. In the context of this compound, this can occur in two primary ways:

-

Aryl Halide Homocoupling: Two molecules of the aryl halide react to form a biaryl compound.

-

Coupling Partner Homocoupling: In reactions like Suzuki or Sonogashira, the organoboron or alkyne coupling partners can couple with themselves.

This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired product, and often leads to purification challenges due to the similarity in physical properties between the product and the homocoupled byproduct.